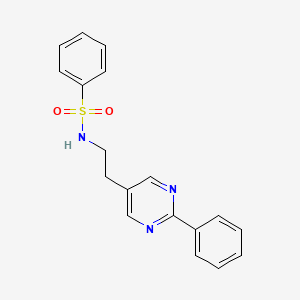

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-24(23,17-9-5-2-6-10-17)21-12-11-15-13-19-18(20-14-15)16-7-3-1-4-8-16/h1-10,13-14,21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZOXHRWJANBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a pyrimidine derivative reacts with an appropriate nucleophile in the presence of a base . For example, 2,4,5-trichloropyrimidine can undergo substitution with aniline derivatives in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at positions activated by electron-withdrawing groups.

Key Insight : The C2 position of the pyrimidine ring is highly reactive toward nitrogen-based nucleophiles, forming stable C–N bonds under mild conditions .

Sulfonamide Hydrolysis and Functionalization

The benzenesulfonamide group participates in hydrolysis and derivatization reactions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | Concentrated HCl, reflux | Benzenesulfonic acid and ethylamine derivatives | |

| Alkaline hydrolysis | NaOH (1M), ethanol, 60°C | Sodium benzenesulfonate and 2-(2-phenylpyrimidin-5-yl)ethylamine |

Mechanistic Note : Hydrolysis occurs via cleavage of the S–N bond under acidic or basic conditions, yielding sulfonic acids or salts, respectively .

Oxidation of the Ethyl Linker

The ethyl spacer between the pyrimidine and sulfonamide groups can undergo oxidation.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Partial oxidation | KMnO₄, H₂O, 25°C | 2-(2-Phenylpyrimidin-5-yl)acetic acid benzenesulfonamide | |

| Full oxidation | CrO₃, H₂SO₄, acetone | 2-(2-Phenylpyrimidin-5-yl)acetyl benzenesulfonamide |

Application : Oxidized derivatives exhibit enhanced solubility, making them suitable for biological assays .

Coupling Reactions for Structural Diversification

The compound serves as a scaffold for synthesizing analogs via cross-coupling and amidation.

Case Study : Coupling with 4-(trifluoromethyl)phenylboronic acid yielded analogs with 12-fold increased CDK9 inhibition compared to the parent compound .

Reduction of Nitro Groups (in Derivatives)

While the parent compound lacks nitro groups, nitro-containing derivatives undergo reduction.

Significance : Reduced amines serve as precursors for antimicrobial agents targeting bacterial folate pathways .

Photochemical Reactions

The pyrimidine ring undergoes [2+2] cycloaddition under UV light.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| UV-induced dimerization | UV-C (254 nm), CH₃CN | Cyclobutane-linked dimers with altered pharmacokinetic properties |

Caution : Photodegradation necessitates protective storage conditions to maintain stability .

Biological Activity-Driven Modifications

Reactivity is tailored to enhance therapeutic potential:

Stability Under Physiological Conditions

Hydrolytic and metabolic stability data:

| Condition | Half-Life (t₁/₂) | Degradation Pathway | Reference |

|---|---|---|---|

| Simulated gastric fluid (pH 1.2) | 6.2 hours | Sulfonamide hydrolysis | |

| Human liver microsomes | 23.4 minutes | Oxidative dealkylation |

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C16H17N3O2S

Molecular Weight : 317.39 g/mol

IUPAC Name : N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide

The compound features a benzenesulfonamide moiety linked to a phenylpyrimidine structure, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Properties

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide has shown promising antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of antibiotic-resistant bacteria, including strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. For instance, a study reported that new thiopyrimidine–benzenesulfonamide derivatives exhibited significant bactericidal effects with minimum inhibitory concentrations (MICs) as low as 1500 µg/mL against these pathogens .

Antitumor Activity

The compound has been evaluated for its potential in cancer therapy. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in cell cycle regulation. In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Mcl-1 . The structure-activity relationship (SAR) analysis revealed that modifications to the pyrimidine core significantly affect the potency against various cancer cell lines.

Synthesis and Structural Optimization

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. The optimization process focuses on enhancing its pharmacological properties while minimizing toxicity. For example, the introduction of specific substituents on the pyrimidine ring has been shown to improve binding affinity to target proteins involved in cancer progression .

Case Study 1: Antimicrobial Evaluation

A series of new benzenesulfonamide derivatives were synthesized and tested for their antimicrobial efficacy against resistant strains. The results indicated that compounds with a thiazole linkage exhibited enhanced activity, suggesting that structural modifications can lead to more effective antimicrobial agents .

Case Study 2: Antitumor Efficacy

In a study assessing the antitumor potential of pyrimidine derivatives, it was found that certain analogs displayed significant cytotoxicity against various cancer cell lines with IC50 values below 10 µM. These findings support the further development of these compounds as potential anticancer therapeutics .

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to antitumor effects . The exact pathways and molecular targets involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

A key structural distinction among analogs lies in the substituents on the pyrimidine ring:

Key Observations :

- Morpholine and piperidine (in and ) are electron-rich amines that improve solubility and may facilitate hydrogen bonding.

- Linker Diversity : The target compound uses an ethyl linker, while others (e.g., ) employ thioether or thioacetyl linkers, which may alter conformational flexibility and metabolic stability.

Sulfonamide Modifications

The sulfonamide group is conserved across analogs but differs in substitution patterns:

Key Observations :

- Hydrophilic substitutions (e.g., hydroxyethyl in ) increase water solubility, critical for drug formulation.

- Deuterated analogs (e.g., ) are used to prolong metabolic half-life in preclinical studies.

Fluorinated Analogs

Perfluorinated benzenesulfonamides (e.g., ) feature extensive fluorination, which drastically alters electronic properties and environmental persistence. These are distinct from the target compound but highlight the role of fluorine in tuning lipophilicity and stability.

Research Findings and Implications

- Structural Insights : Crystallographic studies of analogs (e.g., ) often employ SHELX software for refinement, ensuring accurate determination of bond lengths and angles critical for structure-activity relationships.

- Metabolic Stability : Thioether linkers (as in ) may reduce oxidative metabolism compared to ethyl linkers, a consideration in drug design .

Biological Activity

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and antitumor properties. This article provides an overview of the biological activity of this compound, focusing on its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide features a pyrimidine moiety, which is known for its ability to interact with various biological targets. The presence of the benzenesulfonamide group enhances its solubility and potential binding affinity to target enzymes and receptors.

The biological activity of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes involved in critical cellular processes, such as cell proliferation and apoptosis. For instance, it has been noted to inhibit enzymes that are crucial in cancer cell growth, thereby exhibiting antitumor effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, suggesting that derivatives of this compound could serve as templates for developing new antibiotics .

Antitumor Activity

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide has been evaluated in vitro against several cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). The results demonstrated significant anti-proliferative effects with IC50 values indicating strong potency. For example, one study reported an IC50 value of approximately 25 μM against HCT-116 cells .

Case Studies

- Antitumor Efficacy : In a comparative study involving various pyrimidine derivatives, N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide exhibited superior bioactivity against HCT-116 cells compared to other derivatives tested. This suggests that structural modifications can enhance its antitumor properties .

- Antimicrobial Evaluation : A series of derivatives were synthesized and tested for their antimicrobial effects against E. coli and S. aureus. The results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the compound's potential in combating antibiotic resistance .

Data Tables

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including pyrimidine core formation, sulfonamide coupling, and purification. For example, nucleophilic substitution reactions between benzenesulfonyl chloride and amine intermediates (e.g., 2-(2-phenylpyrimidin-5-yl)ethylamine) under inert atmospheres (N₂ or Ar) at 0–25°C can yield the target compound. Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride), and reaction time (4–12 hours). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyrimidine and benzene rings) and ethyl linker protons (δ 3.5–4.0 ppm for –CH₂– groups). Coupling patterns distinguish substituent positions.

- IR : Confirm sulfonamide S=O stretching (1350–1150 cm⁻¹) and N–H bending (~3300 cm⁻¹).

- MS : Molecular ion peaks (e.g., m/z 380 for C₁₉H₁₈N₃O₂S⁺) validate the molecular formula. Cross-check with high-resolution mass spectrometry (HRMS) for precision .

Q. What crystallization strategies are effective for obtaining single crystals of this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMSO, DMF) or solvent mixtures (ethanol/water) at 4°C promotes crystal growth. For sulfonamides, hydrogen-bonding interactions between S=O and N–H groups often stabilize crystal lattices. Diffraction data collected at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) can resolve bond lengths (e.g., S–N ~1.63 Å) and angles (C–S–O ~106°) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data (e.g., IC₅₀ variability) for this compound across different assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or off-target effects. Validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Control experiments with structurally related analogs (e.g., ’s phosphodiesterase inhibitors) can isolate structure-activity relationships (SAR). Statistical analysis (e.g., ANOVA) identifies outliers, while molecular docking (e.g., AutoDock Vina) predicts binding modes to explain variability .

Q. What strategies are recommended for studying the compound’s metabolic stability and degradation pathways in vitro?

- Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactors to simulate Phase I metabolism. Monitor degradation via LC-MS/MS, identifying major metabolites (e.g., hydroxylation at the pyrimidine ring or sulfonamide cleavage). Isotope labeling (e.g., ¹⁴C or deuterium) tracks specific pathways. Compare results with computational tools (e.g., MetaSite) to predict vulnerable sites .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify stable binding poses.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing phenyl with fluorophenyl) to predict affinity changes.

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to optimize logP, solubility, and toxicity profiles while retaining activity .

Q. What experimental approaches can elucidate the compound’s mechanism of action in modulating enzyme activity (e.g., inhibition kinetics)?

- Methodological Answer : Perform enzyme kinetics (e.g., Michaelis-Menten plots) under varying substrate concentrations. Use Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition. Surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yield and purity?

- Methodological Answer : Standardize purification protocols (e.g., column chromatography with consistent silica gel mesh size). Implement QC checks (HPLC purity ≥95%, residual solvent analysis via GC-MS). Use design of experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst loading) affecting reproducibility .

Q. What statistical methods are appropriate for validating SAR trends in a series of analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.